

A Technical Guide to the Structure of the Spodoptera frugiperda Ryanodine Receptor

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Compound of Interest		
Compound Name:	RyRs activator 5	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The fall armyworm, Spodoptera frugiperda, is a highly invasive and destructive agricultural pest, posing a significant threat to global food security. A primary target for controlling this pest is the ryanodine receptor (RyR), a large ion channel critical for muscle function. The RyR is the target of a potent class of insecticides known as diamides. However, the emergence of insecticide resistance, often linked to mutations in the RyR gene, necessitates a detailed understanding of the receptor's structure. This guide provides an in-depth technical overview of the Spodoptera frugiperda RyR structure, focusing on its molecular architecture, insecticide binding sites, and the structural basis of resistance.

Molecular Architecture of the Ryanodine Receptor

The ryanodine receptor is a massive, homotetrameric calcium channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] Each monomer is a large protein of approximately 5,000 amino acids with a molecular weight of about 580 kDa. [4] The overall structure can be divided into two main parts: a large N-terminal region that extends into the cytoplasm and a smaller C-terminal domain that forms the transmembrane pore.[3]

While a complete, experimentally determined structure for the S. frugiperda RyR is not yet available, its architecture has been extensively studied through homology modeling and cryo-



electron microscopy (cryo-EM) of related structures. These studies reveal a complex arrangement of functional domains common to insect RyRs.

Key Structural Domains:

- N-Terminal Cytoplasmic Assembly: This large, mushroom-shaped region constitutes about 80% of the protein mass and is responsible for regulating channel activity. It contains binding sites for various modulators and includes several conserved domains:
 - SPRY Domains (x3): Typically involved in protein-protein interactions.
 - RyR Repeat Domains (x4): Domains of unknown function but conserved within the RyR family.
 - RIH (RyR and IP3R Homology) Domains: Regions of homology shared with the inositol 1,4,5-trisphosphate receptor (IP3R).
- C-Terminal Transmembrane Domain (TMD): This region anchors the receptor in the SR/ER
 membrane and forms the ion-conducting pore. It consists of six transmembrane helices
 (TM1-TM6) per subunit. The TMD is the crucial binding site for diamide insecticides.

The Diamide Insecticide Binding Site

Cryo-EM studies on chimeric ryanodine receptors have revealed that diamide insecticides bind within a specific pocket in the transmembrane domain. This binding site is formed by several transmembrane helices, primarily S1-S4. The selective action of diamides on insect RyRs over their mammalian counterparts is due to subtle differences in the amino acid residues lining this binding pocket.

Structural Basis of Insecticide Resistance

The intensive use of diamide insecticides has led to the selection of resistant S. frugiperda populations. Resistance is primarily conferred by specific point mutations within the RyR gene that alter the structure of the insecticide binding site, thereby reducing binding affinity.

Two of the most frequently identified resistance-associated mutations in lepidopteran pests, including S. frugiperda, are:



- I4790M (I4734M): An isoleucine to methionine substitution located in the S2 transmembrane helix. This mutation has been shown to confer significant resistance, particularly to flubendiamide.
- G4946E: A glycine to glutamic acid substitution in the S4 transmembrane helix.

Cryo-EM structures of mutant receptors show that these substitutions perturb the local structure of the binding pocket, directly interfering with insecticide binding. In addition to these well-characterized mutations, novel variants such as I4790T/V have also been identified through sequencing efforts, suggesting a continuing evolution of resistance mechanisms.

Quantitative Data Summary

The following table summarizes key quantitative data related to the S. frugiperda RyR, including resistance levels and ligand binding affinities.

Parameter	Value	Insecticide/Lig and	Strain/Conditio n	Reference
Resistance Ratio	225-fold	Chlorantraniliprol e	Lab-selected Brazilian strain	
Resistance Ratio	>5,400-fold	Flubendiamide	Lab-selected Brazilian strain	
Binding Affinity (ΔG)	-6.4 to -7.5 kcal/mol	Limonoids (natural compounds)	In silico docking simulation	
Binding Affinity (ΔG)	Comparable to Chlorantraniliprol e	Limonoids (natural compounds)	In silico docking simulation	
Resistance Allele Frequency	Low (<2%)	I4734M mutation	Field populations in China (2019)	
Resistance Allele Frequency	Low	I4790M/K mutations	Field populations in Brazil (2019- 2021)	



Experimental Protocols

Understanding the RyR structure and its interaction with insecticides involves a range of molecular and computational techniques.

Homology Modeling

This computational protocol is used to predict the three-dimensional structure of the S. frugiperda RyR based on its amino acid sequence and experimentally determined structures of homologous proteins (e.g., rabbit RyR1).

- Sequence Retrieval: The full-length amino acid sequence of the S. frugiperda RyR is obtained from a public database such as UniProtKB (Accession: AOA410JAL6).
- Template Identification: The sequence is submitted to an automated homology modeling server like SWISS-MODEL. The server searches for known protein structures (templates) with high sequence similarity.
- Model Building: The server aligns the target sequence with the template structure and builds a 3D model of the target protein.
- Model Validation: The quality and stereochemical soundness of the generated model are assessed using validation tools like ERRAT.

Molecular Docking

This protocol simulates the interaction between a ligand (e.g., an insecticide) and the RyR protein model to predict binding affinity and pose.

- Receptor and Ligand Preparation: The 3D structure of the RyR (from homology modeling)
 and the chemical structure of the ligand are prepared. This involves adding hydrogen atoms,
 assigning charges, and defining the binding site.
- Docking Simulation: Software such as AutoDock Vina is used to systematically explore
 possible binding conformations of the ligand within the receptor's active site.
- Scoring and Analysis: The program calculates a binding affinity score (e.g., in kcal/mol) for each conformation. The lowest energy conformations are considered the most likely binding



poses and are analyzed to identify key molecular interactions.

Resistance Mutation Screening

These molecular biology techniques are used to identify mutations in field-collected pest populations.

- DNA Extraction: Genomic DNA is extracted from individual S. frugiperda larvae.
- PCR Amplification: Specific regions of the RyR gene known to harbor resistance mutations (e.g., the C-terminal domain) are amplified using the Polymerase Chain Reaction (PCR).
- · Sequencing or Genotyping:
 - Amplicon Sequencing: The amplified DNA fragments are sequenced to identify any variations from the susceptible wild-type sequence.
 - Allelic Discrimination Assay: A high-throughput method, often using fluorescent probes (e.g., TaqMan), is employed to rapidly screen large numbers of individuals for the presence of specific, known mutations.

Cryo-Electron Microscopy (Cryo-EM)

This advanced imaging technique is used to determine the high-resolution 3D structure of proteins.

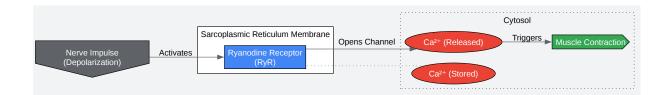
- Protein Expression and Purification: A chimeric RyR, containing key insect-specific residues within a more stable mammalian RyR backbone, is expressed and purified.
- Sample Preparation: The purified protein, often in complex with a ligand (insecticide), is vitrified in a thin layer of ice.
- Data Collection: The frozen sample is imaged in a transmission electron microscope, generating thousands of 2D projection images of individual protein particles.
- Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to reconstruct a high-resolution 3D density map of the protein.



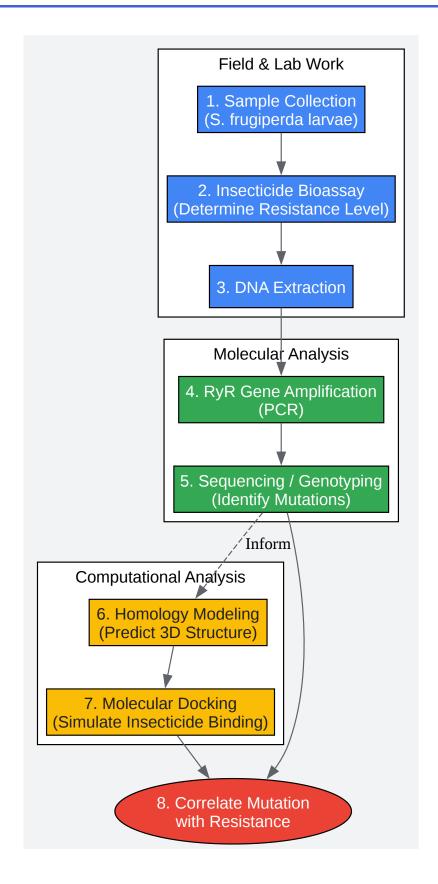
• Model Building: An atomic model of the protein is built into the 3D map, revealing the precise arrangement of amino acids and the binding pose of the insecticide.

Visualizations: Pathways and Workflows









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